![molecular formula C9H9NO2 B1378290 [5-(呋喃-2-基)呋喃-2-基]甲胺 CAS No. 1421603-73-7](/img/structure/B1378290.png)

[5-(呋喃-2-基)呋喃-2-基]甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

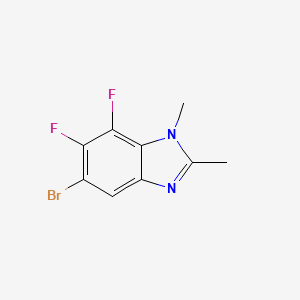

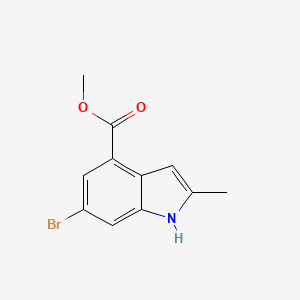

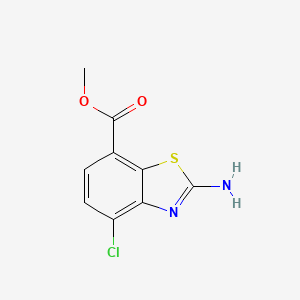

“[5-(Furan-2-yl)furan-2-yl]methanamine” belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Synthesis Analysis

The synthesis of “[5-(Furan-2-yl)furan-2-yl]methanamine” has been described in several studies. For instance, one work described the synthesis and characterization of 1-(furan-2-yl)methanamine condensed with 5-bromo-2-hydroxybenzaldehyde Schiff base rare earth metal (Ln3+, Pr3+, Nd3+, Sm3+ and Eu3+) complexes . Another study synthesized a series of pyridine-containing (5-phenylfuran-2-yl)methanamine derivatives .Molecular Structure Analysis

The molecular structure of “[5-(Furan-2-yl)furan-2-yl]methanamine” is represented by the molecular formula C9H9NO2 . The molecular weight of this compound is 163.18 g/mol .Physical And Chemical Properties Analysis

“[5-(Furan-2-yl)furan-2-yl]methanamine” is a liquid . The compound’s physiochemical properties are moderate, but with the pyridine moiety, it likely possesses better water solubility (cLogP = 1.63 and cLogS = -3.63) .科学研究应用

抗菌和抗癌研究

已合成与“[5-(呋喃-2-基)呋喃-2-基]甲胺”相关的化合物,并研究了它们的生物功效,特别是在抗菌和抗癌活性方面。具有呋喃成分的席夫碱稀土金属配合物在针对细菌菌株和癌细胞系的生物测定中显示出良好的结果,表明具有治疗应用的潜力 (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021)。

对映选择性合成

呋喃衍生物已用于复杂氨基酸的对映选择性合成,突出了它们在高级有机合成技术中的作用。这些方法可以产生光学纯化合物,这在药物开发和化学的其他领域很有价值 (Demir, Seşenoğlu, Ülkü, & Arici, 2004)。

金属配合物的抗癌活性

已合成并表征了具有含呋喃配体的新的钯和铂配合物。这些配合物对各种人类癌细胞系表现出显着的抗癌活性,表明具有开发成抗癌剂的潜力 (Mbugua et al., 2020)。

缓蚀

具有呋喃部分的氨基酸化合物已被研究作为钢的缓蚀剂,证明了呋喃衍生物在工业应用中的化学用途。这些化合物显示出混合型抑制行为和良好的吸附性能,突出了它们作为环保缓蚀剂的潜力 (Yadav, Sarkar, & Purkait, 2015)。

内生真菌中的呋喃衍生物

对从红树林衍生的内生真菌中分离出的呋喃衍生物的研究提供了对天然产物化学的新见解。这些化合物,包括各种新的呋喃衍生物,在药物发现和有机合成中具有潜在应用 (Chen et al., 2017)。

作用机制

Target of Action

The primary target of [5-(Furan-2-yl)furan-2-yl]methanamine is the Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family of enzymes, which are responsible for metabolizing various substances in the body.

Mode of Action

It has been suggested that the amine side chain of the compound coordinates to the heme iron of the cytochrome p450 2a6 . This interaction could potentially influence the enzyme’s activity, leading to changes in the metabolism of certain substances within the body.

Pharmacokinetics

As such, its impact on bioavailability is currently unknown .

Result of Action

Given its interaction with Cytochrome P450 2A6, it may influence the metabolism of certain substances within the body

Action Environment

Like many chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other substances .

属性

IUPAC Name |

[5-(furan-2-yl)furan-2-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORCKEYIAFEMQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(Furan-2-yl)furan-2-yl]methanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride](/img/structure/B1378207.png)

![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/structure/B1378217.png)